2,4,5-Trifluorobenzylmercaptan
Overview
Description
2,4,5-Trifluorobenzylmercaptan is an organosulfur compound with the molecular formula C7H5F3S. It is characterized by the presence of three fluorine atoms attached to a benzene ring and a mercaptan (thiol) group.
Scientific Research Applications
2,4,5-Trifluorobenzylmercaptan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms which can be detected using fluorine-19 nuclear magnetic resonance spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzylmercaptan typically involves the reaction of 2,4,5-trifluorobenzyl chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired mercaptan compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzylmercaptan undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of 2,4,5-trifluorobenzyl disulfide.
Substitution: Formation of various substituted benzylmercaptan derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzylmercaptan involves its interaction with various molecular targets:
Molecular Targets: The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can modulate biochemical pathways by altering the redox state of cellular components through its thiol group.
Comparison with Similar Compounds
2,4,5-Trifluorobenzyl chloride: Similar structure but lacks the thiol group.
2,4,5-Trifluorobenzyl alcohol: Contains a hydroxyl group instead of a thiol group.
2,4,5-Trifluorobenzylamine: Contains an amine group instead of a thiol group.
Properties
IUPAC Name |
(2,4,5-trifluorophenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBHRKDQSUTVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375775 | |
Record name | 2,4,5-Trifluorobenzylmercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-39-1 | |
Record name | 2,4,5-Trifluorobenzenemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorobenzylmercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886498-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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